molecular formula C19H14Cl2N2OS B3617659 N-(2,4-dichlorophenyl)-N'-(4-phenoxyphenyl)thiourea

N-(2,4-dichlorophenyl)-N'-(4-phenoxyphenyl)thiourea

Cat. No. B3617659
M. Wt: 389.3 g/mol
InChI Key: JYXFAUMGYKXNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-(4-phenoxyphenyl)thiourea, also known as Diuron, is a herbicide that has been widely used in agriculture to control the growth of weeds. It was first synthesized in 1957 and has since become a popular herbicide due to its effectiveness and low cost. In recent years, there has been an increasing interest in the scientific research application of Diuron due to its potential as a therapeutic agent.

Mechanism of Action

N-(2,4-dichlorophenyl)-N'-(4-phenoxyphenyl)thiourea works by inhibiting photosynthesis in plants, which leads to the death of weeds. In humans, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. This mechanism of action may be responsible for its therapeutic effects in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects in humans. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been found to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dichlorophenyl)-N'-(4-phenoxyphenyl)thiourea in lab experiments is its low cost and availability. It is also relatively easy to synthesize and purify. However, one limitation is that it may have toxic effects on cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the scientific research application of N-(2,4-dichlorophenyl)-N'-(4-phenoxyphenyl)thiourea. One area of interest is its potential as a therapeutic agent in the treatment of neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for studying the regulation of neurotransmitters in the brain. Future research may also focus on the development of new synthetic methods for this compound and its derivatives, as well as the synthesis of new compounds based on its structure.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N'-(4-phenoxyphenyl)thiourea has been found to have potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Scientific research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2OS/c20-13-6-11-18(17(21)12-13)23-19(25)22-14-7-9-16(10-8-14)24-15-4-2-1-3-5-15/h1-12H,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXFAUMGYKXNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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